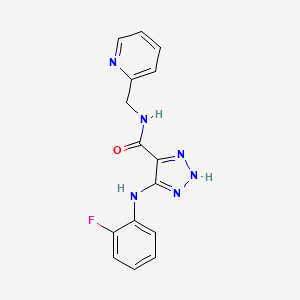

5-((2-fluorophenyl)amino)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-(2-fluoroanilino)-N-(pyridin-2-ylmethyl)-2H-triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN6O/c16-11-6-1-2-7-12(11)19-14-13(20-22-21-14)15(23)18-9-10-5-3-4-8-17-10/h1-8H,9H2,(H,18,23)(H2,19,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXTROUZMLCRMHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=NNN=C2C(=O)NCC3=CC=CC=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-fluorophenyl)amino)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (Cu(I)) to form the 1,2,3-triazole ring.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on a phenyl ring.

Attachment of the Pyridinylmethyl Moiety: This step involves the formation of an amide bond between the triazole ring and the pyridinylmethyl group, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-((2-fluorophenyl)amino)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenyl group or the triazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing triazole moieties can exhibit significant anticancer properties. Studies have explored the ability of 5-((2-fluorophenyl)amino)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

In vitro studies demonstrated that this compound showed promising results against several cancer cell lines, including breast and lung cancer. The mechanism of action was attributed to the inhibition of specific signaling pathways involved in cell growth and survival.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens. The presence of the fluorophenyl group enhances its interaction with microbial targets.

Case Study:

A study focused on the antibacterial effects of this compound against Gram-positive and Gram-negative bacteria revealed significant inhibition zones in agar diffusion assays, suggesting its potential as a new antimicrobial agent.

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including autoimmune disorders. The triazole derivatives have shown promise in modulating inflammatory responses.

Case Study:

Experimental models of inflammation indicated that this compound reduced markers of inflammation in vivo, potentially through the inhibition of pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of 5-((2-fluorophenyl)amino)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituent variations at three key positions:

- Position 1 (Triazole N1 substituent): The 2-fluorophenyl group enhances lipophilicity compared to unsubstituted phenyl or methyl groups (e.g., compound 3d in has a 2-fluorophenyl group, improving Wnt/β-catenin inhibition) .

- Position 5 (Amino substituent): The 2-fluorophenylamino group distinguishes it from analogs like 5-amino-1-(4-methylphenyl)-N-(2,5-dichlorophenyl)-1H-1,2,3-triazole-4-carboxamide, which lacks fluorine but shows antiproliferative activity against renal cancer cells .

- Amide Nitrogen (Pyridin-2-ylmethyl vs. Quinoline/Thiazole): The pyridin-2-ylmethyl group (as in compound 14e, ) may improve solubility and binding interactions compared to bulkier substituents like quinolin-2-yl (e.g., 3d) .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity (LogP): Fluorine and aromatic substituents increase LogP. For example, the target compound’s pyridin-2-ylmethyl group may lower LogP compared to quinolin-2-yl (3d) but increase it relative to methyl-substituted analogs .

- Metabolic Stability: Fluorine reduces oxidative metabolism, as seen in compound 3d , which showed stability in metabolic assays . However, highlights that certain triazole derivatives degrade in gastric fluid, suggesting the pyridin-2-ylmethyl group in the target compound may mitigate this .

Biological Activity

The compound 5-((2-fluorophenyl)amino)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a derivative of the 1,2,3-triazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of the compound is with a molecular weight of approximately 374.39 g/mol. The compound features a triazole ring, which is known for its role in various biological activities, particularly in anti-cancer and anti-inflammatory applications.

Structural Formula

The structural representation can be summarized as follows:

- SMILES : CN(Cc1cc(c2ccccc2F)n(c1)S(=O)(=O)c3cccnc3)N=O

- InChI : InChI=1S/C17H15FN4O3S/c1-21(20-23)11-13-9-17(15-6-2-3-7-16(15)18)22(12-13)26(24,25)14-5-4-8-19-10-14/h2-10,12H,11H2,1H3

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,2,3-triazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. A study indicated that triazole derivatives exhibited significant antiproliferative activity against leukemia cell lines such as K562 and HL60 .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Inhibition of Enzyme Activity : Triazole compounds often act as enzyme inhibitors. For example, they can inhibit acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's .

- Induction of Apoptosis : Many triazole derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways .

- Anti-inflammatory Effects : Some studies suggest that compounds in this class may inhibit inflammatory pathways, potentially through the NF-kB signaling pathway .

Pharmacological Studies

A comparative analysis of triazole derivatives revealed that modifications in their structure significantly influence their biological activity. For instance:

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| Compound A | 0.23 | AChE Inhibitor |

| Compound B | 0.12 | Neuroprotective |

| Compound C | 50 | Antiproliferative |

These findings indicate that structural variations can lead to enhanced potency against specific targets.

Study on Anticancer Activity

In a recent study published in MDPI, researchers synthesized several triazole derivatives and tested their efficacy against multiple cancer cell lines. The results demonstrated that specific modifications to the triazole ring led to enhanced anticancer activity compared to standard treatments .

Neuroprotective Effects

Another study focused on the neuroprotective properties of triazole derivatives indicated that certain compounds could protect neuronal cells from oxidative stress-induced damage. The administration of these compounds resulted in improved cognitive function in animal models of Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-((2-fluorophenyl)amino)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized to improve yield?

- Methodology : The compound’s synthesis likely involves a multi-step process, including condensation of 2-fluoroaniline with an isocyanide derivative (e.g., pyridin-2-ylmethyl isocyanide) to form a carboximidoyl chloride intermediate, followed by cyclization with sodium azide (Na₃N) to generate the triazole core . Optimize reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or acetonitrile) to enhance cyclization efficiency. Purification via column chromatography using silica gel and a gradient of ethyl acetate/hexane is recommended .

Q. How can the solubility limitations of this triazole-carboxamide derivative be addressed in in vitro assays?

- Methodology : Due to low aqueous solubility (common in triazole derivatives ), use co-solvents like DMSO (≤0.1% v/v) or surfactants (e.g., Tween-80) to prepare stock solutions. For cell-based assays, validate solvent biocompatibility via cytotoxicity controls. Alternatively, synthesize prodrugs with polar moieties (e.g., phosphate esters) to improve bioavailability .

Q. What analytical techniques are most reliable for characterizing the purity and structure of this compound?

- Methodology : Employ high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, 2D COSY/HSQC) to verify the triazole core and substituent positions. Purity ≥95% should be confirmed via HPLC with UV detection at 254 nm . X-ray crystallography can resolve stereochemical ambiguities if crystalline forms are obtainable .

Advanced Research Questions

Q. How does the 2-fluorophenyl substituent influence the compound’s enzyme inhibition selectivity compared to analogs with 4-fluorophenyl or bromophenyl groups?

- Methodology : Conduct comparative molecular docking studies using enzymes of interest (e.g., kinases or proteases) to analyze binding interactions. The ortho-fluorine position may sterically hinder binding to hydrophobic pockets, reducing affinity compared to para-substituted analogs . Validate predictions with enzymatic assays (e.g., IC₅₀ measurements) under standardized buffer conditions (pH 7.4, 25°C) .

Q. What strategies can resolve contradictory data on the compound’s bioactivity across different cell lines?

- Methodology : (1) Verify assay reproducibility using positive/negative controls (e.g., staurosporine for apoptosis). (2) Assess cell-specific factors: Check metabolic stability (e.g., CYP450 expression via qPCR) and membrane transporter activity (e.g., P-gp inhibition assays). (3) Use isogenic cell lines to isolate genetic variables .

Q. How can computational modeling guide the design of derivatives with enhanced target binding and reduced off-target effects?

- Methodology : Perform molecular dynamics simulations (e.g., GROMACS) to predict ligand-protein binding stability. Modify the pyridinylmethyl group to introduce hydrogen-bond donors (e.g., -OH or -NH₂) for improved interactions with catalytic residues. Screen derivatives against off-target databases (e.g., ChEMBL) to prioritize candidates .

Key Research Gaps and Future Directions

- Mechanistic Studies : Elucidate the role of the triazole core in modulating ATP-binding pockets using cryo-EM .

- In Vivo Pharmacokinetics : Evaluate oral bioavailability in rodent models with LC-MS/MS quantification of plasma concentrations .

- Structural Hybridization : Merge with pyrazoline scaffolds (e.g., ) to exploit dual inhibitory mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.